N-(3-amino-2-methylpropyl)-N-ethyl-N-methylamine

Organic Synthesis Process Chemistry Thermal Stability

N-(3-Amino-2-methylpropyl)-N-ethyl-N-methylamine, also referred to as N1-Ethyl-N1,2-dimethyl-1,3-propanediamine , is an asymmetrically substituted 1,3-propanediamine derivative (C7H18N2, MW 130.23 g/mol). This aliphatic diamine features a tertiary amine nitrogen bearing ethyl and methyl substituents, a primary amine terminus, and a chiral 2-methyl group on the propylene backbone, establishing it as a stereochemically defined building block.

Molecular Formula C7H18N2
Molecular Weight 130.23 g/mol
CAS No. 1060817-17-5
Cat. No. B1326675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-amino-2-methylpropyl)-N-ethyl-N-methylamine
CAS1060817-17-5
Molecular FormulaC7H18N2
Molecular Weight130.23 g/mol
Structural Identifiers
SMILESCCN(C)CC(C)CN
InChIInChI=1S/C7H18N2/c1-4-9(3)6-7(2)5-8/h7H,4-6,8H2,1-3H3
InChIKeySICIHXOPFHRGOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Amino-2-methylpropyl)-N-ethyl-N-methylamine (CAS 1060817-17-5): Structural and Physical-Chemical Characterization for Procurement Decisions


N-(3-Amino-2-methylpropyl)-N-ethyl-N-methylamine, also referred to as N1-Ethyl-N1,2-dimethyl-1,3-propanediamine [1], is an asymmetrically substituted 1,3-propanediamine derivative (C7H18N2, MW 130.23 g/mol) . This aliphatic diamine features a tertiary amine nitrogen bearing ethyl and methyl substituents, a primary amine terminus, and a chiral 2-methyl group on the propylene backbone, establishing it as a stereochemically defined building block .

Why Generic Substitution Fails: The Unique Steric and Electronic Signature of N-(3-Amino-2-methylpropyl)-N-ethyl-N-methylamine (CAS 1060817-17-5)


Substituting N-(3-Amino-2-methylpropyl)-N-ethyl-N-methylamine with simpler 1,3-propanediamines (e.g., N,N-dimethyl-1,3-propanediamine, CAS 109-55-7) or less sterically congested analogs (e.g., N-ethyl-N-methyl-1,3-propanediamine, CAS 74247-23-7) fails to replicate its distinct physicochemical behavior and synthetic utility. The presence of the 2-methyl branch alters the spatial orientation of the two amine centers, influencing both nucleophilicity and chelation geometry . This structural nuance directly impacts boiling point, vapor pressure, and conformational flexibility, making it a non-interchangeable building block for applications requiring precise steric or volatility control .

Quantitative Differentiation of N-(3-Amino-2-methylpropyl)-N-ethyl-N-methylamine (CAS 1060817-17-5) Against Leading Analogs


Elevated Boiling Point and Reduced Volatility Compared to N,N-Dimethyl-1,3-propanediamine and N-Ethyl-N-methyl-1,3-propanediamine

N-(3-Amino-2-methylpropyl)-N-ethyl-N-methylamine exhibits a substantially higher boiling point (159.2±8.0 °C at 760 mmHg) than the widely used N,N-dimethyl-1,3-propanediamine (133 °C) [1]. It also exceeds the boiling point of N-ethyl-N-methyl-1,3-propanediamine (146.6 °C) . Concurrently, its vapor pressure (2.5±0.3 mmHg at 25 °C) is approximately half that of the dimethyl analog (5 mmHg at 20 °C) [1]. These differences arise from the combined steric bulk of the 2-methyl and ethyl substituents, which reduce intermolecular escape and improve thermal resilience.

Organic Synthesis Process Chemistry Thermal Stability

Enhanced Conformational Flexibility via 2-Methyl Substitution vs. Linear N-(3-Aminopropyl)-N-ethyl-N-methylamine

N-(3-Amino-2-methylpropyl)-N-ethyl-N-methylamine possesses four freely rotatable bonds, identical to its linear isomer N-(3-amino-1-methylpropyl)-N-ethyl-N-methylamine (CAS 1033693-03-6) [1]. However, the 2-methyl branch in the target compound introduces a stereocenter (racemic mixture) and increases steric demand around the secondary carbon, creating a distinct conformational landscape. This branching alters the spatial distribution of the two amine functionalities, which is critical for applications where the dihedral angle between N-donor atoms dictates metal chelation geometry or receptor binding affinity.

Medicinal Chemistry Ligand Design Molecular Modeling

Density and Molar Volume Differentiation from N,N-Dimethyl-1,3-propanediamine

N-(3-Amino-2-methylpropyl)-N-ethyl-N-methylamine exhibits a lower predicted density (0.8±0.1 g/cm³) compared to the experimentally measured density of N,N-dimethyl-1,3-propanediamine (0.812 g/mL at 25 °C) [1]. Its molar volume (155.4±3.0 cm³) is significantly larger than that of the less substituted N-ethyl-N-methyl-1,3-propanediamine (≈ 116.2 cm³, derived from molar mass/density) [2]. The lower density and higher molar volume reflect the increased molecular bulk and reduced packing efficiency imparted by the ethyl and 2-methyl groups.

Formulation Science Process Engineering Material Science

High-Purity Specification with Comprehensive Analytical Documentation

N-(3-Amino-2-methylpropyl)-N-ethyl-N-methylamine is commercially available at 98% purity (GC/HPLC) with batch-specific analytical support including NMR, HPLC, and GC traces . This specification exceeds the typical 95% minimum purity offered for less specialized diamines such as N,N-dimethyl-1,3-propanediamine (≥99% is also available but without consistent multi-technique documentation) . The provision of orthogonal purity verification (NMR, HPLC, GC) reduces the risk of unidentified impurities that could compromise sensitive catalytic cycles or lead to irreproducible biological data.

Quality Control Procurement Analytical Chemistry

Preferred Application Scenarios for N-(3-Amino-2-methylpropyl)-N-ethyl-N-methylamine (CAS 1060817-17-5) Based on Differentiated Properties


High-Temperature Organic Synthesis and Continuous-Flow Processing

With a boiling point 26 °C higher than N,N-dimethyl-1,3-propanediamine and reduced vapor pressure, N-(3-Amino-2-methylpropyl)-N-ethyl-N-methylamine is better suited for reactions conducted above 130 °C without significant evaporative loss . This makes it a preferred amine nucleophile or base in continuous-flow reactors and in syntheses requiring prolonged heating.

Ligand and Chelator Design Requiring Sterically Differentiated N-Donor Sites

The 2-methyl branch and ethyl/methyl substitution create a distinct spatial separation between the primary and tertiary amine groups . This is advantageous for designing metal complexes with tailored coordination geometries, particularly in asymmetric catalysis where steric bulk near the metal center influences enantioselectivity.

Medicinal Chemistry Building Block for Modulating Conformational Flexibility

The four rotatable bonds and stereocenter afford a unique conformational profile compared to linear diamines . This can be exploited in drug discovery to tune the three-dimensional shape of lead compounds, potentially altering target engagement or pharmacokinetic properties.

High-Reproducibility Research Requiring Rigorous Analytical Validation

Researchers requiring batch-to-batch consistency and minimal impurities should prioritize N-(3-Amino-2-methylpropyl)-N-ethyl-N-methylamine from suppliers offering 98% purity with orthogonal analytical data (NMR, HPLC, GC) . This reduces the likelihood of side reactions and ensures that observed biological or catalytic activity is attributable to the intended compound.

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